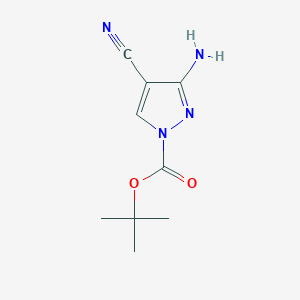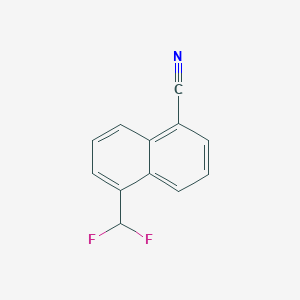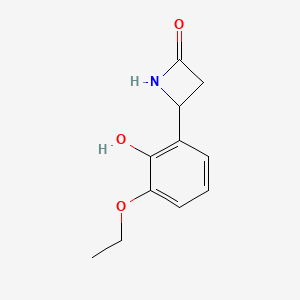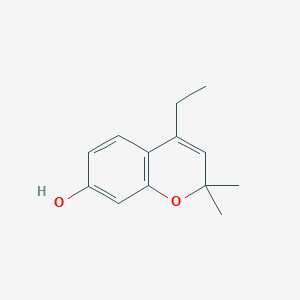
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is a compound belonging to the chromene family, which is characterized by a benzopyran skeleton Chromenes are known for their diverse biological activities and are found in various natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol typically involves the Pechmann condensation reaction. This reaction is catalyzed by acids and involves the condensation of phenols with β-ketoesters. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the chromene ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chromone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the chromene to its corresponding dihydrochromene.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene.
Substitution: Halogenated chromenes.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new agricultural fungicides due to its low toxicity and high efficacy against various plant pathogens
Wirkmechanismus
The mechanism of action of 4-Ethyl-2,2-dimethyl-2H-chromen-7-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of fungi and bacteria by interfering with their cell wall synthesis or metabolic pathways. The compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-3-(4-methoxyphenyl)-2,2-dimethyl-2H-chromen-7-yl acetate
- 2,2-Dimethyl-3-(4-methoxyphenyl)-4-ethyl-2H-1-benzopyran-7-ol acetate
Uniqueness
4-Ethyl-2,2-dimethyl-2H-chromen-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher antifungal activity and lower cytotoxicity, making it a promising candidate for agricultural and medicinal applications .
Eigenschaften
Molekularformel |
C13H16O2 |
|---|---|
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
4-ethyl-2,2-dimethylchromen-7-ol |
InChI |
InChI=1S/C13H16O2/c1-4-9-8-13(2,3)15-12-7-10(14)5-6-11(9)12/h5-8,14H,4H2,1-3H3 |
InChI-Schlüssel |
YAWQEVXNYOITTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(OC2=C1C=CC(=C2)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
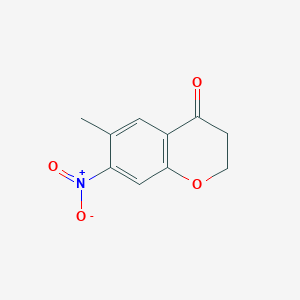
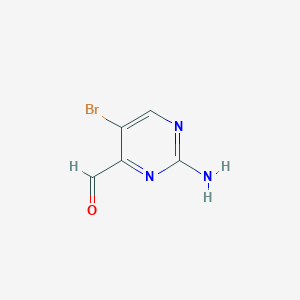
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)
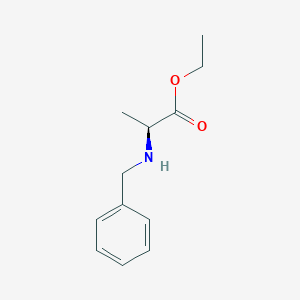
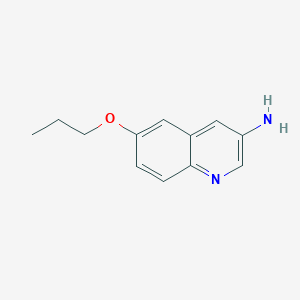
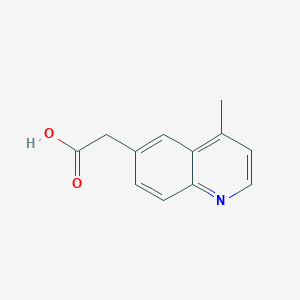
![2'-Vinyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15069104.png)
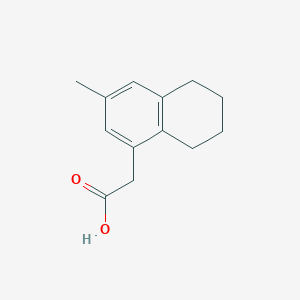
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
